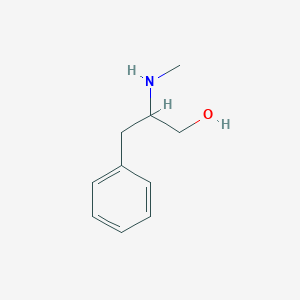

2-(Methylamino)-3-phenylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methylamino)-3-phenylpropan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fluoxetine Synthesis

One of the most notable applications of 2-(Methylamino)-3-phenylpropan-1-ol is as a precursor in the synthesis of fluoxetine, an antidepressant medication commonly known as Prozac. The compound serves as an intermediate in the production of fluoxetine hydrochloride, facilitating the conversion of simpler organic compounds into complex pharmaceutical agents. The synthesis typically involves several steps, including the reduction of specific precursors using sodium borohydride in acetic acid conditions to yield the desired product .

Case Study: Fluoxetine Production

A detailed method for synthesizing fluoxetine from this compound includes:

- Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one via condensation reactions.

- Step 2: Reduction of this intermediate to obtain 3-methylamino-1-phenyl-1-propanol.

- Step 3: Final conversion to fluoxetine hydrochloride .

Chemical Research

Intermediate in Organic Synthesis

The compound plays a crucial role as an intermediate in various organic synthesis pathways. Its ability to participate in reactions involving amines and alcohols makes it valuable for creating diverse chemical entities. Researchers utilize it for synthesizing complex organic molecules that are essential in drug development and other chemical industries .

Biochemical Studies

In biological research, this compound can be employed to investigate enzyme interactions and metabolic pathways. Its structure allows researchers to study its effects on biological systems, potentially leading to new insights into drug mechanisms and biological activity.

Industrial Applications

Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals and materials. Its properties as an alkanolamine enable it to function effectively in various industrial applications, including the formulation of surfactants and emulsifiers used in personal care products and cleaning agents.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for fluoxetine synthesis; key intermediate in pharmaceutical production |

| Chemical Research | Used in organic synthesis; studies on enzyme interactions |

| Industrial Applications | Production of specialty chemicals; role in formulations |

| Safety Considerations | Requires standard safety protocols during handling |

Analyse Chemischer Reaktionen

Oxidation and Reduction

The compound undergoes oxidation and reduction, as seen in its synthesis pathways:

-

Reduction of ketones : Sodium borohydride reduces ketones like 1-phenyl-3-methylamino-1-propen-1-one to yield the target compound .

-

Hydrogenation : Supported platinum catalysts facilitate hydrogenation of intermediates, though stereoselectivity decreases with catalyst deactivation .

Substitution Reactions

Substitution reactions are critical in forming derivatives:

-

Mitsunobu reaction : Substitutes chloride in (S)-3-chloro-1-phenylpropan-1-ol with methylamine, enabling functional group diversification .

-

Nucleophilic substitution : Reagents like thionyl chloride or phosphorus tribromide can replace hydroxyl groups, though specific examples are not detailed in the provided sources.

Biological and Pharmacological Relevance

While the query focuses on chemical reactions, brief context on biological activity is provided for completeness:

-

Monoamine reuptake inhibition : The compound modulates serotonin and norepinephrine levels, relevant for antidepressant research.

-

Vasomotor symptom modulation : Studied for non-hormonal menopause treatment.

Table 2: Stereoselectivity Outcomes

| Catalyst | Stereoselectivity | Critical Factors |

|---|---|---|

| Supported platinum | High ee (>99%) | Catalyst deactivation |

| Sodium borohydride | Moderate ee | Reaction temperature |

Eigenschaften

IUPAC Name |

2-(methylamino)-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOOJFXCKIPSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.